molecular formula C14H27N3O2 B6355741 14-Azido-tetradecanoic acid CAS No. 176108-61-5

14-Azido-tetradecanoic acid

Cat. No.: B6355741
CAS No.: 176108-61-5
M. Wt: 269.38 g/mol
InChI Key: BDKKINJEPJYWSL-UHFFFAOYSA-N
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Description

14-Azido-tetradecanoic acid is a useful research compound. Its molecular formula is C14H27N3O2 and its molecular weight is 269.38 g/mol. The purity is usually 95%.
The exact mass of the compound 14-Azido-myristic acid is 269.21032711 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

14-azidotetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c15-17-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14(18)19/h1-13H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKKINJEPJYWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176108-61-5
Record name 14-azido-tetradecanoic acid
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Contextualization Within Bioorthogonal Chemistry

The utility of 14-azido-tetradecanoic acid is rooted in the principles of bioorthogonal chemistry . This field of study involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide (B81097) group (-N₃) on this compound is a key bioorthogonal functional group. It is largely absent from naturally occurring molecules in cells, making it an ideal chemical handle for selective reactions. smolecule.com

The azide group can participate in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com These reactions allow researchers to attach a variety of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to the azide-modified fatty acid after it has been incorporated into proteins. This enables the detection, isolation, and characterization of these myristoylated proteins from complex cellular mixtures. smolecule.comnih.gov The development of such non-radioactive methods has provided a safer and more sensitive alternative to traditional techniques that relied on radioactive isotopes. nih.gov

Fundamental Role As a Myristic Acid Mimic

Direct Azidation Approaches from Fatty Acid Precursors

The most straightforward method for synthesizing this compound involves the direct conversion of a suitable fatty acid precursor. This typically entails a nucleophilic substitution reaction where a leaving group on the terminal carbon of a tetradecanoic acid derivative is displaced by an azide ion.

A common precursor for this approach is a ω-halo-tetradecanoic acid, such as 14-bromo-tetradecanoic acid. The synthesis involves the reaction of this bromo-derivative with an azide salt, typically sodium azide (NaN₃), in a suitable solvent. nih.gov This reaction proceeds via an SN2 mechanism, where the azide nucleophile attacks the carbon bearing the bromine atom, leading to the formation of the desired this compound and a bromide salt as a byproduct.

Another viable precursor is 14-hydroxy-tetradecanoic acid. nih.gov In this case, the hydroxyl group must first be converted into a better leaving group. This is often achieved by mesylation or tosylation, reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. nih.gov The resulting mesylate or tosylate is then readily displaced by sodium azide to yield the final product.

PrecursorReagentsKey Transformation
14-Bromo-tetradecanoic acidSodium azide (NaN₃)Nucleophilic substitution of bromide with azide
14-Hydroxy-tetradecanoic acid1. Mesyl chloride or Tosyl chloride, Base 2. Sodium azide (NaN₃)Conversion of hydroxyl to a good leaving group, followed by nucleophilic substitution

Functionalization Strategies for Targeted Azide Introduction

Functionalization strategies offer more versatile and sometimes more efficient routes to this compound by introducing the azide group at a specific position of a fatty acid backbone that may not already possess a suitable leaving group at the ω-position. These methods often involve the modification of other functional groups within the fatty acid chain.

One such strategy involves the use of bifunctional molecules. For instance, a diol or a molecule with both a hydroxyl and a carboxyl group can be selectively functionalized. Tetraethylene glycol, for example, can be monoprotected and then alkylated with ethyl bromoacetate. nih.gov The remaining hydroxyl group can then be converted to an azide via mesylation and subsequent reaction with sodium azide. nih.gov While this example does not directly yield this compound, the principle of selective functionalization and azide introduction is applicable to long-chain fatty acid derivatives.

Another approach involves the chemical modification of existing fatty acids. For example, a fatty acid with a double bond at a specific position could potentially be cleaved and functionalized to introduce an azide group at the desired location. However, for a terminal azide like in this compound, starting with a precursor that already has a functional group at the ω-position is generally more direct.

The introduction of an azide group can also be achieved through radical reactions. For instance, a silver-catalyzed decarboxylative radical azidation of aliphatic carboxylic acids has been reported. acs.org While this method was shown to be less efficient for primary alkyl carboxylic acids like tetradecanoic acid compared to secondary and tertiary ones, it represents an alternative strategy for introducing an azide group. acs.org

Emerging Synthetic Routes via Click Chemistry Principles

While this compound is a key reagent for click chemistry, the principles of click chemistry itself can also be leveraged in its synthesis. smolecule.comiris-biotech.de This typically involves the reaction of a precursor molecule containing an alkyne with an azide-containing building block.

For example, a synthetic route could be designed where a tetradecanoic acid derivative bearing a terminal alkyne is reacted with a small, simple azide-containing molecule via a CuAAC reaction. This would form the characteristic triazole linkage. While this does not produce this compound directly (as it would contain a triazole ring), it showcases how click chemistry is used to build complex molecules. The more direct application in this context is the use of this compound to react with alkyne-modified biomolecules. nih.govnih.gov

Mechanistic Insights into 14 Azido Tetradecanoic Acid Biological Functionality

Substrate Recognition and Catalysis by N-Myristoyltransferases

N-Myristoyltransferases (NMTs) are enzymes responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of specific proteins. wikipedia.orgmdpi.com This modification, known as N-myristoylation, is crucial for protein localization, stability, and function. mdpi.com 14-Azido-tetradecanoic acid, as a structural analog of myristic acid, serves as a substrate for NMT, enabling its use as a chemical reporter to study myristoylated proteins. smolecule.com

The recognition and binding of fatty acyl-CoA substrates by NMT are primarily governed by the length of the acyl chain rather than its hydrophobicity. nih.gov NMTs possess a binding pocket that accommodates the 14-carbon chain of myristoyl-CoA. wikipedia.org this compound mimics the natural substrate, myristic acid, and is recognized and processed by NMTs. smolecule.com The enzyme catalyzes the transfer of the 14-azido-tetradecanoyl group from its CoA thioester to the N-terminal glycine of a target protein. mdpi.comnih.gov

The catalytic mechanism involves a nucleophilic addition-elimination reaction. wikipedia.org After myristoyl-CoA (or its azido (B1232118) analog) binds, the enzyme undergoes a conformational change to allow the peptide substrate to bind. wikipedia.org The C-terminus of NMT acts as a general base, deprotonating the N-terminal glycine's amino group, which then attacks the carbonyl carbon of the thioester. wikipedia.org This forms a tetrahedral intermediate that is subsequently resolved, releasing CoA and the newly acylated protein. wikipedia.org While detailed kinetic comparisons are specific to the enzyme and substrate, analogs like this compound are processed efficiently enough to be effectively incorporated into proteins in vivo. nih.gov The crystal structure of human NMT1 reveals a large, saddle-shaped β-sheet surrounded by α-helices, forming the binding site for myristoyl-CoA. wikipedia.orgimperial.ac.uk

Table 1: Comparison of N-Myristoyltransferase Substrates

Feature Myristic Acid (Natural Substrate) This compound (Analog)
Structure CH₃(CH₂)₁₂COOH N₃(CH₂)₁₃COOH
Chain Length 14 carbons 14 carbons
Recognition by NMT High affinity and specificity Recognized and processed by NMT

| Function | Natural protein myristoylation | Chemical reporter for metabolic labeling |

Cellular Uptake and Metabolic Incorporation Pathways

The utility of this compound as a probe for protein myristoylation depends on its ability to enter cells and be incorporated into proteins through the endogenous metabolic machinery. smolecule.com The process of metabolic labeling with azido-functionalized molecules is a well-established technique in chemical biology. nih.govnih.govnih.govnih.gov

The cellular uptake of this compound is presumed to follow the pathways of natural fatty acids, which can involve both passive diffusion and transporter-mediated processes. Once inside the cell, it is activated to its coenzyme A (CoA) thioester, 14-azido-tetradecanoyl-CoA, by cellular acyl-CoA synthetases. This activation is a prerequisite for its recognition by N-myristoyltransferase. nih.gov

NMT then catalyzes the transfer of the 14-azido-tetradecanoyl moiety from 14-azido-tetradecanoyl-CoA to the N-terminal glycine of nascent or newly synthesized proteins. mdpi.comsmolecule.com This process effectively mimics the natural myristoylation process, resulting in proteins that are tagged with an azide (B81097) group. smolecule.com The azide group is small, metabolically stable, and absent in most biological systems, making it an ideal chemical reporter for subsequent detection and analysis. wikipedia.org The incorporation of the azido-fatty acid allows for the tracking and identification of myristoylated proteins within the complex cellular environment. smolecule.comrockefeller.edu

Bioorthogonal Reactivity Governing Molecular Interactions

The azide group incorporated into proteins via this compound is a key functional handle for bioorthogonal chemistry. wikipedia.org This field of chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgacs.org The azide group's primary bioorthogonal reactions are the Staudinger ligation and various forms of azide-alkyne cycloaddition, often referred to as "Click Chemistry". wikipedia.orgnih.govnih.gov

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, such as one functionalized with a reporter tag (e.g., biotin (B1667282) or a fluorophore). wikipedia.orgnih.gov The reaction forms an aza-ylide intermediate, which is then trapped to form a stable amide bond, covalently linking the reporter tag to the modified protein. nih.govresearchgate.net

Click Chemistry: This refers to a class of reactions that are rapid, high-yielding, and selective. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring. nih.govnih.gov While very effective, the copper catalyst can be toxic to living cells. wikipedia.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, a copper-free version of click chemistry was developed using strained cyclooctynes. wikipedia.orgnih.gov The ring strain of the cyclooctyne (B158145) significantly accelerates the reaction with the azide, allowing for rapid and efficient labeling of proteins in living cells without the need for a toxic catalyst. wikipedia.orgacs.orgnih.gov

These bioorthogonal reactions allow researchers to attach a wide variety of probes to myristoylated proteins that have been metabolically labeled with this compound. This enables numerous applications, including the visualization of these proteins by fluorescence microscopy, their isolation and identification using affinity purification, and detailed studies of their interactions and functions within the cell. smolecule.comnih.govthno.org

Table 2: Bioorthogonal Reactions for Azide-Tagged Proteins

Reaction Key Reactants Key Features
Staudinger Ligation Azide, Triarylphosphine Forms a stable amide bond; Copper-free. wikipedia.orgnih.gov
CuAAC (Click Chemistry) Azide, Terminal Alkyne, Copper(I) catalyst High efficiency and regioselectivity; Catalyst can be toxic to cells. nih.govnih.gov

| SPAAC (Click Chemistry) | Azide, Strained Cyclooctyne | Copper-free, suitable for live-cell imaging; Rapid kinetics. wikipedia.orgnih.gov |

Table 3: Compound Names

Compound Name
This compound
Myristic acid
14-azido-tetradecanoyl-CoA
Myristoyl-CoA
Biotin

Advanced Research Applications of 14 Azido Tetradecanoic Acid

Chemoselective Bioconjugation Techniques

The azide (B81097) moiety of 14-azido-tetradecanoic acid is central to its utility, enabling highly specific and efficient chemical reactions known as chemoselective or bio-orthogonal ligations. These reactions allow for the covalent attachment of various reporter molecules—such as biotin (B1667282) for affinity purification or fluorophores for imaging—to proteins that have incorporated the fatty acid analog. nih.gov This process occurs with high selectivity in the complex environment of a cell lysate without interfering with native biological processes. mdpi.comthermofisher.com Two of the most prominent bioconjugation techniques employed with this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger ligation. smolecule.comnih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yield, and compatibility with a wide range of functional groups and aqueous environments. nih.govglenresearch.com The reaction involves the formation of a stable triazole ring through the covalent linkage of the terminal azide on the incorporated this compound and a terminal alkyne group on a reporter molecule. smolecule.commdpi.com

This technique is widely used for labeling and detecting acylated proteins. nih.gov After cells are metabolically labeled with this compound, the resulting azide-modified proteins within the cell lysate are treated with an alkyne-containing probe in the presence of a copper(I) catalyst. nih.gov The use of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), has been crucial in adapting this method for biological samples, as it accelerates the reaction and prevents copper-induced damage to biomolecules like DNA. nih.govglenresearch.com

Key applications of CuAAC with this compound include:

Fluorescent Imaging: Conjugation to alkyne-functionalized fluorophores allows for the visualization of acylated proteins within gels or cells. nih.govnih.gov

Proteomic Profiling: Attachment of an alkyne-biotin tag enables the selective enrichment of modified proteins using streptavidin affinity chromatography, followed by identification and quantification using mass spectrometry. nih.gov

High-Density Functionalization: The efficiency of CuAAC allows for the multiple labeling of proteins or other biomolecules containing several alkyne moieties, achieving complete functionalization without significant by-products. glenresearch.com

Table 1: Comparison of Key Bioconjugation Techniques for this compound

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Staudinger Ligation
Reactants Azide + Terminal Alkyne Azide + Triarylphosphine
Product Linkage Triazole Amide
Catalyst Copper(I) None
Key Advantages Very high reaction rates, high efficiency, widely used. nih.govglenresearch.com No cytotoxic metal catalyst required, highly bio-orthogonal. mdpi.comthermofisher.com
Considerations Potential for cytotoxicity from copper catalyst, though minimized by ligands. glenresearch.comnih.gov Slower reaction rates compared to CuAAC, phosphine (B1218219) reagents can be prone to air oxidation. thermofisher.comnih.gov
Common Probes Alkyne-biotin, Alkyne-fluorophores. nih.gov Phosphine-biotin (B157780), Phosphine-FLAG tag. nih.govnih.gov

The Staudinger ligation is another powerful and highly selective method for labeling proteins modified with this compound. mdpi.comnih.gov This reaction occurs between the azide group and a specifically engineered triarylphosphine, which is typically tagged with a reporter molecule like biotin or an epitope tag (e.g., FLAG). thermofisher.comnih.gov The reaction proceeds without a metal catalyst and results in the formation of a stable amide bond, covalently linking the reporter probe to the fatty-acylated protein. nih.govresearchgate.net

A significant advantage of the Staudinger ligation is that it avoids the use of copper, which can be toxic to cells, making it particularly suitable for studies in living organisms. mdpi.comthermofisher.com The process involves two main steps: cells are first metabolically labeled with the azido-fatty acid. Subsequently, cell lysates are treated with a phosphine-based probe, such as phosphine-biotin, to derivatize the tagged proteins. nih.govnih.gov These biotinylated proteins can then be detected by western blotting using streptavidin conjugates or enriched for proteomic analysis. researchgate.net Research has shown that this method can provide a dramatic increase in detection sensitivity—over a million-fold—compared to traditional radioactive labeling techniques. nih.govnih.gov

Beyond direct bioconjugation via cycloaddition or ligation, the azide group of this compound can be chemically transformed to create other useful functionalities. A key transformation is the reduction of the azide group (-N₃) to a primary amine (-NH₂). This conversion can be achieved using various reducing agents, such as phosphines in the presence of water (a key step in the Staudinger ligation) or thioacids. nih.gov

The conversion of the azide to an amine introduces a new nucleophilic site on the labeled protein. This primary amine can then be used for subsequent conjugation reactions, for example, with N-hydroxysuccinimide (NHS) esters, to attach a different set of probes or crosslinkers. This two-step approach expands the versatility of this compound as a chemical reporter, allowing for more complex experimental designs. For instance, after initial enrichment of azido-labeled proteins, the azide could be reduced to an amine to facilitate a different chemical linkage for further analysis. Studies have explored the coupling reaction between thioacids and azides, which can lead to the formation of amides, although side reactions like reduction to the amine can also occur. nih.gov

Comprehensive Analysis of Protein Acylation

Protein acylation, the attachment of fatty acids to proteins, is a critical post-translational modification that governs protein trafficking, localization to membranes, stability, and function. nih.govnih.gov this compound serves as a metabolic probe for studying two major types of fatty acylation: N-myristoylation (attachment of a 14-carbon myristate) and S-palmitoylation (attachment of a 16-carbon palmitate). researchgate.net Because its carbon chain length is identical to myristic acid, it is an excellent substrate for N-myristoyltransferases (NMTs), the enzymes responsible for N-myristoylation. smolecule.comcreative-proteomics.com

N-myristoylation is the irreversible attachment of myristate to an N-terminal glycine (B1666218) residue of a protein. creative-proteomics.com This modification is crucial for mediating protein-protein and protein-membrane interactions. researchgate.net The study of myristoylated proteins has been historically challenging, often relying on slow and hazardous radioactive labeling methods. nih.gov

The use of this compound as a bio-orthogonal analog has revolutionized the field. nih.gov In this approach, cells are cultured in the presence of the azido-fatty acid, which is incorporated into proteins by NMTs. creative-proteomics.comnih.gov The azide-tagged proteins are then detected with high sensitivity and speed using either Staudinger ligation or CuAAC. researchgate.netnih.gov This chemical detection method allows for the rapid identification of known and novel N-myristoylated proteins from complex cell lysates. For example, using this technique combined with rational prediction analysis, researchers were able to identify five new proteins that undergo post-translational myristoylation during apoptosis. nih.gov

Table 2: Novel Post-Translationally Myristoylated Proteins Identified Using an Azidomyristate Analog

Protein Identified Cellular Function
PKCε Signal transduction
CD-IC2 Component of the dynein motor complex
Bap31 Regulation of apoptosis and protein transport
MST3 Kinase involved in apoptosis
Glutamate cysteine ligase (catalytic subunit) Enzyme in glutathione (B108866) synthesis

(Data sourced from Martin, D. D. O., et al., FASEB J., 2008) nih.gov

This methodology not only confirms known myristoylated proteins but also enables the discovery of proteins that are myristoylated under specific cellular conditions, such as during programmed cell death, revealing new regulatory mechanisms. nih.gov

A powerful application of this compound is in quantitative and comparative proteomics to study changes in protein lipidation states. By combining metabolic labeling with quantitative mass spectrometry techniques, researchers can compare the extent of protein acylation across different cellular conditions. biorxiv.org

One such advanced strategy is Stable Isotope Labeling with Amino acids in Cell culture (SILAC). In a typical SILAC experiment, two cell populations are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids (e.g., lysine (B10760008) and arginine). After the proteins become fully labeled, one population is treated with a stimulus while the other serves as a control. Both populations are then metabolically labeled with an azido-fatty acid like this compound. biorxiv.org The cell lysates are mixed, and the azido-labeled proteins are enriched using click chemistry. Finally, mass spectrometry is used to identify the proteins and quantify the relative abundance of the "light" and "heavy" peptides. This ratio directly reflects the change in acylation for a specific protein between the two conditions. biorxiv.org Such strategies allow for the global and quantitative analysis of how protein acylation patterns respond to cellular signaling, disease progression, or drug treatment. biorxiv.orgresearchgate.net

Integration with Proteomic Approaches for Modified Protein Discovery

This compound, a synthetic derivative of myristic acid, has become an invaluable tool in chemical proteomics for the discovery and characterization of lipid-modified proteins. smolecule.com Its structure mimics natural fatty acids, allowing it to be metabolized by cells and incorporated into proteins through post-translational modifications such as N-myristoylation and S-palmitoylation. smolecule.comnih.gov The key to its utility is the terminal azide (-N₃) group, a bioorthogonal handle that is absent in natural biological systems. smolecule.com This azide moiety enables the selective chemical tagging of the modified proteins, facilitating their identification and analysis from complex cellular mixtures. smolecule.comnih.gov

The primary strategy for identifying these modified proteins involves a technique called Metabolic Labeling with Click Chemistry (MLCC). nih.gov In this approach, cells are cultured in a medium containing this compound. nih.gov The cellular enzymatic machinery, including enzymes like N-Myristoyltransferase, recognizes the fatty acid analog and attaches it to target proteins. smolecule.comnih.gov Following this metabolic labeling phase, the cells are lysed, and the entire proteome is harvested. nih.gov

The azide-tagged proteins within the lysate are then subjected to a highly specific and efficient "click chemistry" reaction, typically a copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.govresearchgate.net This reaction covalently links the azide group to a reporter molecule that contains a terminal alkyne. This reporter is often a biotin analog, which has a high affinity for streptavidin. nih.gov The biotinylated proteins can then be selectively enriched and isolated from the rest of the cellular proteins using streptavidin affinity purification. nih.gov

Once isolated, the enriched proteins are identified using mass spectrometry-based proteomics. nih.govbrieflands.com This powerful combination of metabolic labeling, bioorthogonal chemistry, affinity purification, and mass spectrometry allows for the system-wide characterization of protein fatty-acylation. nih.govnih.gov This methodology has been successfully used to identify substrates for specific enzymes, such as the DHHC-PATs (palmitoyl acyltransferases) in yeast, and to understand how global S-acylation patterns change in different biological processes. nih.gov

Step Description Key Reagents/Techniques Purpose
1. Metabolic Labeling Cells are incubated with this compound, which is incorporated into proteins.This compound, Cell CultureIntroduce a bioorthogonal handle into fatty-acylated proteins.
2. Cell Lysis The cell membrane is disrupted to release the cellular contents, including the labeled proteome.Lysis BufferCreate a protein mixture for further analysis.
3. Click Chemistry The azide-labeled proteins are covalently linked to an alkyne-containing reporter tag.Alkyne-biotin, Copper(I) catalyst or strained alkyneAttach a purification handle (biotin) to the labeled proteins.
4. Affinity Purification The biotin-tagged proteins are captured and isolated from the complex mixture.Streptavidin beadsEnrich the sample for fatty-acylated proteins.
5. Proteomic Analysis The enriched proteins are identified and quantified.Mass SpectrometryDiscover and identify specific modified proteins.

Metabolic Labeling and Imaging in Biological Systems

The same properties that make this compound a powerful tool for proteomics also enable its use in the metabolic labeling and subsequent imaging of fatty-acylated biomolecules within biological systems. nih.govnih.gov By introducing this chemical reporter into cells or organisms, researchers can visualize the spatial and temporal dynamics of protein lipidation. nih.govresearchgate.net The process again relies on the two-step approach: metabolic incorporation of the azide-tagged fatty acid, followed by covalent tagging with a probe for visualization. nih.govresearchgate.net

In Vitro and In Cellulo Metabolic Probe Incorporation Methodologies

The incorporation of this compound as a metabolic probe is a straightforward process that leverages the cell's natural biosynthetic pathways. For in cellulo (in living cells) studies, the compound is typically dissolved in a suitable solvent like DMSO and added directly to the cell culture medium. researchgate.net The cells take up the fatty acid analog and, through the action of endogenous enzymes, incorporate it into a wide range of proteins destined for various cellular compartments, including membranes. smolecule.comnih.gov

Similarly, for in vitro applications, this compound can be used in cell-free systems containing the necessary enzymes and protein substrates to study the specifics of a particular modification reaction. The concentration of the probe and the labeling time can be optimized to achieve robust detection of fatty-acylated proteins. researchgate.net Comparative studies have shown that this metabolic labeling approach can reveal remarkably diverse profiles of fatty-acylated proteins across different mammalian cell types, such as HeLa, Jurkat, and 3T3 cells, highlighting cell-specific patterns of N-myristoylation and S-palmitoylation. researchgate.net

Development of Fluorescent Probes for Direct Visualization

Following metabolic incorporation of the azide tag, direct visualization is achieved by conjugating it to a fluorescent probe. This is accomplished via the same click chemistry reactions used in proteomic workflows. nih.gov Instead of an alkyne-biotin tag, an alkyne-fluorophore conjugate is used. This reaction covalently attaches a bright, photostable fluorescent molecule to the fatty-acylated protein, allowing it to be visualized using fluorescence microscopy.

A variety of fluorescent probes with different spectral properties can be used, enabling multicolor imaging experiments. For instance, rhodamine-based probes are commonly used for in-gel fluorescence scanning, which offers improved sensitivity and lower background signal compared to traditional blotting techniques with streptavidin. researchgate.net This direct fluorescent labeling strategy provides a powerful method for observing the subcellular localization of lipidated proteins and monitoring their trafficking and dynamics in living cells. The development of azido-fatty acids, in combination with fluorescent click probes, has provided a non-radioactive and robust method for detecting fatty-acylated proteins. researchgate.net

High-Resolution Imaging of Fatty Acylated Biomolecules

Advanced imaging techniques can provide high-resolution views of the distribution of biomolecules within cells and tissues. While direct imaging of this compound itself is not the primary application, the techniques used for high-resolution lipid imaging can be applied to visualize the molecules it labels. Mass spectrometry imaging (MSI) techniques, such as nanospray desorption electrospray ionization (nano-DESI), allow for the label-free imaging of lipids and fatty acids directly from biological samples in their native state. nih.gov

By coupling metabolic labeling with this compound to MSI, it is possible to map the distribution of the incorporated probe within a tissue section. Furthermore, after click-chemistry-based attachment of a reporter tag, MSI could potentially be used to image the resulting tagged proteins with high spatial resolution. nih.gov This approach could reveal detailed information about the localization of specific fatty-acylated proteins in different tissue microenvironments, providing insights into their roles in complex biological processes. nih.gov

Development and Design of Chemical Probes

Beyond its role as a metabolic reporter, this compound serves as a versatile building block in the development and design of more complex chemical probes. smolecule.com Its bifunctional nature—a carboxylic acid group at one end and an azide group at the other, separated by a hydrophobic alkyl chain—allows it to be integrated into a variety of molecular constructs. uni.lu

Utility as a Hydrophobic Bioconjugation Linker

The 14-carbon aliphatic chain of this compound makes it a distinctly hydrophobic linker. broadpharm.com This property is valuable in bioconjugation, where it can be used to connect different molecular entities, such as a targeting ligand and a therapeutic agent, in drug development. smolecule.com The hydrophobicity of the linker can influence the properties of the final conjugate, including its solubility, cell permeability, and interaction with biological membranes.

Application in Activity-Based Protein Profiling (ABPP)

This compound serves as a powerful chemical probe in activity-based protein profiling (ABPP), a chemoproteomic strategy used to study the functional state of enzymes within complex biological systems. nih.gov Its utility in ABPP stems from its structural resemblance to myristic acid, a naturally occurring saturated fatty acid. smolecule.com This allows it to be recognized and processed by cellular machinery, particularly by enzymes involved in protein myristoylation.

Myristoylation is a post-translational modification where myristic acid is attached to the N-terminal glycine residue of many proteins, influencing their localization, stability, and function. smolecule.com this compound acts as a metabolic mimic of myristic acid and is incorporated into proteins by N-myristoyltransferases. smolecule.com The key feature of this probe is the terminal azide group (-N₃), a bioorthogonal chemical handle that is absent in most biological systems. smolecule.com

Once incorporated into proteins, this azide group can be selectively targeted for ligation with a reporter tag using "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govgbiosciences.com The reporter tag is typically an alkyne-derivatized molecule, such as a fluorophore for imaging or a biotin tag for affinity purification and subsequent identification by mass spectrometry. smolecule.comresearchgate.net This two-step approach allows for the selective labeling, visualization, and enrichment of functionally active, myristoylated proteins from complex cell lysates or even in living cells. nih.govtennessee.edu

The general workflow for using this compound in ABPP is outlined below:

StepDescriptionPurpose
1. Metabolic Labeling Cells or organisms are incubated with this compound.The compound is taken up by cells and used by N-myristoyltransferases to modify target proteins.
2. Cell Lysis The cells are broken open to release the cellular components, including the azide-labeled proteins.To create a proteome sample for subsequent reactions.
3. Click Chemistry Reaction The cell lysate is reacted with an alkyne-containing reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore) in the presence of a copper(I) catalyst.To covalently attach a detectable tag to the azide-modified proteins.
4. Analysis The tagged proteins are analyzed.Fluorophore-tagged proteins can be visualized via SDS-PAGE and fluorescence scanning. Biotin-tagged proteins can be enriched using streptavidin beads and identified by mass spectrometry. nih.gov

This ABPP strategy enables researchers to profile the myristoylated proteome, identify novel protein substrates for N-myristoyltransferases, and study how protein myristoylation changes in response to different cellular states or stimuli.

Precursor for Novel Biochemical Tools

The true power of this compound lies in its role as a versatile precursor for the synthesis of more complex and specialized biochemical tools. smolecule.com The terminal azide group serves as a reliable anchor point for attaching a wide array of functional molecules through highly efficient and specific click chemistry reactions. nih.govchemimpex.com This modularity allows researchers to design and create custom probes tailored for specific experimental needs, transforming the simple fatty acid analogue into a sophisticated tool for biological investigation. tennessee.edu

By conjugating different alkyne-modified reporters to the azide handle, a variety of probes can be generated for diverse applications:

Fluorescent Probes: Attaching a fluorescent dye (e.g., a derivative of fluorescein (B123965) or rhodamine) allows for the direct visualization of labeled molecules within cells or tissues using fluorescence microscopy. tennessee.edu This is invaluable for studying the subcellular localization and trafficking of myristoylated proteins in real-time.

Affinity Probes: Conjugation with biotin creates a high-affinity tag for capturing and isolating labeled proteins. smolecule.com Using streptavidin-coated beads, biotinylated proteins can be pulled down from complex mixtures, enabling their enrichment and subsequent identification and characterization. nih.gov

Drug Conjugates: The azide group can be used to link drug molecules or pharmacophores. This application is explored in targeted drug delivery, where the myristate moiety can help guide the conjugate to specific cellular membranes or proteins. smolecule.com

Crosslinking Agents: By attaching a photoreactive group, this compound can be converted into a tool for identifying protein-protein interactions. Upon photoactivation, the probe will covalently link to nearby interacting partners, which can then be identified.

The synthesis of these tools leverages the bioorthogonal nature of the azide-alkyne cycloaddition, ensuring that the ligation reaction is highly specific and does not interfere with other cellular components. gbiosciences.com This has led to the development of a wide range of azide-tagged biomimetic probes for studying not just protein modification but also lipid metabolism and glycolipid biology. tennessee.edumdpi.comescholarship.org

Biochemical Tool DerivativeAttached Functional GroupPrimary Application
Imaging Probe Alkyne-FluorophoreFluorescence microscopy, tracking protein localization. tennessee.edu
Affinity Tag Alkyne-BiotinProtein enrichment, purification, and identification. smolecule.com
Targeted Drug Carrier Alkyne-Drug MoleculeTargeted delivery of therapeutic agents. smolecule.com
Interaction Probe Alkyne-CrosslinkerIdentifying protein-protein or protein-lipid interactions.

Interdisciplinary Contributions in Scientific Research

Advancements in Medicinal Chemistry Compound Derivatization

In medicinal chemistry, this compound serves as a valuable building block for the derivatization and synthesis of new chemical entities. smolecule.com Its bifunctional nature—a hydrophobic fatty acid chain and a reactive azide handle—provides a strategic advantage for creating novel molecular architectures. smolecule.com The primary application in this field is its use as a specialized linker in the modular synthesis of potential therapeutic agents, facilitated by the principles of click chemistry. researchgate.net

The long hydrocarbon chain of the tetradecanoic acid moiety imparts hydrophobicity, which can be exploited to enhance the interaction of a drug molecule with lipid membranes or the hydrophobic pockets of protein targets. smolecule.com The terminal azide group provides a site for the covalent attachment of other molecular fragments, such as pharmacophores, targeting ligands, or solubilizing groups, via an alkyne-azide cycloaddition reaction. nih.gov This modular approach allows medicinal chemists to rapidly assemble a library of related compounds by combining different azide and alkyne building blocks, which can then be screened for biological activity. researchgate.net

Key roles of this compound in compound derivatization include:

Hydrophobic Linker: It can be used to connect a polar drug molecule to another component, with the fatty acid chain serving to anchor the entire construct to a biological membrane or a protein. smolecule.com

Precursor for Bioactive Conjugates: It acts as a foundation for constructing bioconjugates where a therapeutic agent is linked to a biomolecule (like a peptide or antibody) for targeted delivery. chemimpex.com

Fragment-Based Drug Discovery: In fragment-based approaches, the azide group allows for the efficient linking of small, low-affinity fragments that bind to adjacent sites on a protein target, potentially creating a high-affinity lead compound.

The reliability and high yield of the click reaction simplify the synthesis and purification process, accelerating the drug discovery cycle. nih.gov

Derivatization StrategyRole of this compoundDesired Outcome
Modular Synthesis Azide-bearing scaffoldRapid generation of a diverse compound library for screening.
Bioconjugation Hydrophobic linker with a reactive handle. smolecule.comCreation of targeted therapies with improved localization.
Prodrug Design Part of a cleavable linker systemControlled release of an active drug at the target site.

Functionalization of Materials for Bio-Interfacing Applications

This compound is employed in materials science to modify the surfaces of biomaterials and create functional bio-interfaces. The goal of such surface modification is to control the interactions between a synthetic material and a biological environment, for instance, to enhance biocompatibility, promote specific cell attachment, or prevent non-specific protein adsorption. nih.govresearchgate.net

The compound's structure is ideal for this purpose. The carboxylic acid group at one end can be used to anchor the molecule to a variety of material surfaces (such as metals, metal oxides, or polymers) through covalent bonding or chemisorption. mdpi.com Once anchored, the long hydrocarbon chain forms a self-assembled monolayer (SAM), and the terminal azide group is projected outwards, away from the surface. smolecule.com

This process transforms an inert material surface into a "clickable" platform. smolecule.com The surface-bound azide groups are readily available to react with alkyne-modified biomolecules, such as peptides, proteins, carbohydrates, or DNA, via click chemistry. chemimpex.com This allows for the precise and stable immobilization of specific biological ligands onto the material surface.

Applications of this functionalization strategy include:

Improving Biocompatibility: Covalently attaching anti-fouling polymers like polyethylene (B3416737) glycol (PEG) to prevent non-specific protein binding and reduce immune responses. chemimpex.com

Promoting Osseointegration: Modifying the surface of titanium implants with cell-adhesive peptides (like RGD) to encourage bone cell attachment and growth. nih.gov

Developing Biosensors: Immobilizing enzymes or antibodies onto a sensor chip to create a device for detecting specific analytes.

Creating Functionalized Nanomaterials: Coating nanoparticles with specific ligands for targeted drug delivery or bioimaging applications. smolecule.com

Functionalization StepDescriptionPurpose
1. Surface Anchoring The carboxylic acid group of this compound binds to the material substrate.To create a stable, oriented monolayer of molecules on the surface.
2. Azide Presentation The terminal azide groups are exposed to the external environment.To create a reactive surface ready for bio-conjugation.
3. Biomolecule Immobilization An alkyne-modified biomolecule (e.g., peptide, protein) is introduced and reacts with the surface azides via click chemistry.To covalently attach a specific biological functionality to the material surface. chemimpex.com

This method provides a robust and versatile way to engineer the interface between synthetic materials and biological systems, opening up new possibilities in tissue engineering, medical device development, and diagnostics. mdpi.com

Comparative and Analogous Studies of 14 Azido Tetradecanoic Acid

Contrasts with Alkynyl Fatty Acid Probes in Bioorthogonal Labeling

In the field of bioorthogonal labeling, both azido- and alkynyl-functionalized fatty acids are employed as chemical reporters to study lipid metabolism and protein lipidation. nih.gov While both serve a similar purpose, there are subtle but important distinctions in their application and performance.

Studies directly comparing azido-fatty acids like 14-azido-tetradecanoic acid (az-14) with their alkynyl counterparts have found that both types of probes are generally efficient for monitoring fatty-acylation in mammalian cells. nih.gov For instance, a direct comparison between alkyne and azide (B81097) analogs of myristic acid (a C12 fatty acid) showed very similar incorporation profiles into proteins, suggesting that the choice between an azide or an alkyne at the terminus of the fatty acid has little impact on its recognition by cellular machinery in that context. rockefeller.edu

However, the optimal choice of probe can be system-dependent. For example, in studies of bacteria, an alkynyl-fatty acid with a 14-carbon chain (alk-14) was identified as the optimal probe for profiling canonical lipoproteins. nih.gov The primary differences often lie not in the cellular uptake and incorporation, but in the subsequent bioorthogonal reaction used for detection. The azide group can be detected via the Staudinger ligation with phosphine (B1218219) reagents or through copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. acs.org Alkynyl probes, conversely, are typically limited to cycloaddition reactions with azide-containing tags. nih.gov The choice of reaction can influence signal-to-background ratios, reaction kinetics, and potential cytotoxicity (particularly concerning the copper catalyst in CuAAC). acs.org

FeatureAzido (B1232118) Fatty Acid Probes (e.g., this compound)Alkynyl Fatty Acid Probes
Bioorthogonal Reactions Staudinger Ligation, CuAAC, SPAACCuAAC, SPAAC
Cellular Incorporation Generally efficient; similar profiles to alkyne analogs in some systems. nih.govrockefeller.eduGenerally efficient; found to be optimal for specific applications (e.g., bacterial lipoprotein profiling). nih.gov
Versatility Can react with both phosphine and alkyne probes. acs.orgReacts with azide probes. acs.org
Potential Issues Slower kinetics for Staudinger ligation compared to 'click' reactions. nih.govPotential cytotoxicity associated with copper catalyst in CuAAC. acs.org

Analysis of Azido Group Positional and Chain Length Analogues

The metabolic fate and utility of an azido fatty acid probe are highly dependent on its structure, specifically the length of its carbon chain and the position of the azido group.

Chain Length: The cellular machinery responsible for fatty acid metabolism and protein acylation can exhibit a strong preference for specific chain lengths. Azido and alkyne fatty acid probes with chain lengths ranging from 10 to 18 carbons have been developed to probe these pathways. rockefeller.edu this compound mimics myristic acid (C14), a fatty acid crucial for N-myristoylation, a co-translational lipid modification that anchors proteins to cellular membranes. smolecule.com The structural similarity allows it to be recognized by N-myristoyltransferases and incorporated into proteins. smolecule.com Analogues with different chain lengths, such as azido-dodecanoic acid (az-12, mimicking lauric acid) or azido-hexadecanoic acid (az-16, mimicking palmitic acid), are used to study other forms of lipidation or metabolic pathways that prefer different substrates. nih.govrockefeller.edu Studies on azido fatty acids have shown they can be used as probes to monitor fatty acid biosynthesis (elongation) and degradation (β-oxidation) as the cell metabolically converts them. researchgate.net

Positional Isomers: The majority of fatty acid probes, including this compound, feature the bioorthogonal handle at the terminal (omega, ω) position of the acyl chain. This placement is generally considered to be minimally disruptive to the molecule's interaction with metabolic enzymes. The terminal position maximizes the accessibility of the azido group for subsequent ligation reactions after the fatty acid has been incorporated into a protein or larger lipid structure. Placing the azido group at internal positions within the carbon chain would more closely resemble unsaturated or branched fatty acids, potentially altering its metabolism and incorporation into biomolecules in ways that are not representative of the parent saturated fatty acid.

Analogue TypeStructural VariationImpact on Biological Application
Chain Length Varies the number of carbon atoms (e.g., C12, C14, C16).Targets different fatty acid metabolic pathways and protein lipidation events (e.g., myristoylation vs. palmitoylation). nih.govrockefeller.edu
Positional Location of the azido group (e.g., terminal vs. internal).Terminal (ω) position is most common to minimize biological perturbation and maximize reactivity. researchgate.net

Future Directions and Emerging Research Frontiers

Innovations in Synthetic Efficiency and Scalability

While the synthesis of 14-azido-tetradecanoic acid is established, current research is focused on developing more efficient, cost-effective, and scalable production methods to meet growing research demands. Traditional synthetic routes often involve direct azidation through nucleophilic substitution on a derivative of the parent fatty acid, such as myristic acid, using reagents like sodium azide (B81097). smolecule.commdpi.com

Future innovations are likely to concentrate on green chemistry principles, minimizing hazardous reagents and byproducts. The development of novel catalytic systems could enhance the efficiency of introducing the azide group. Furthermore, flow chemistry techniques are being explored for the synthesis of various organic compounds, and their application to this compound production could offer significant advantages in terms of scalability, safety, and reproducibility. These advancements will be crucial in making this and other fatty acid probes more accessible for large-scale and high-throughput screening applications.

Exploration of Novel Biological Targets and Cellular Processes

The primary application of this compound has been in the study of protein N-myristoylation, a co- and post-translational modification where myristate is attached to N-terminal glycine (B1666218) residues of proteins by N-myristoyltransferases (NMTs). smolecule.comresearchgate.netnih.gov By mimicking myristic acid, the azido-analog is metabolically incorporated into proteins, allowing for their subsequent identification and characterization. smolecule.com This has been instrumental in understanding the role of myristoylation in protein localization, stability, and function. smolecule.comiris-biotech.de

Emerging research is expanding the use of this probe to investigate other forms of protein acylation and broader aspects of fatty acid metabolism. iris-biotech.deacs.org Aberrations in these metabolic pathways are linked to various diseases, making these tools invaluable for biomedical research. acs.orgresearchgate.net Future studies will likely focus on:

Identifying novel acylated proteins: Uncovering new protein targets of myristoylation and other fatty acid modifications to elucidate their roles in complex signaling pathways. researchgate.net

Dynamic Acylation Studies: Investigating the dynamics of protein acylation and deacylation in response to cellular signals and stressors, providing insights into cellular regulation.

Lipid Metabolism and Trafficking: Tracing the metabolic fate of fatty acids beyond protein modification, including their incorporation into complex lipids and their movement between cellular compartments. researchgate.netnih.gov This can help in understanding metabolic overload diseases. acs.orgresearchgate.net

Host-Pathogen Interactions: Probing the role of protein acylation in viral and bacterial life cycles, as this modification is crucial for the function of many pathogen-associated proteins.

Development of Advanced Detection and Quantification Modalities

The detection of this compound-labeled molecules relies on the bioorthogonal reaction of its azide group with a corresponding probe, typically an alkyne- or phosphine-containing reporter tag. iris-biotech.deresearchgate.net This reaction, often a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a Staudinger ligation, allows for the attachment of biotin (B1667282) for affinity purification or fluorophores for imaging. smolecule.comiris-biotech.deresearchgate.net

The future in this area is geared towards enhancing sensitivity, specificity, and multiplexing capabilities.

Fluorogenic Probes: Development of novel alkyne-containing fluorogenic dyes that exhibit a significant increase in fluorescence upon reacting with the azide tag. acs.org This allows for the direct visualization of labeled molecules in living cells with high signal-to-noise ratios, minimizing background from unreacted probes.

Mass Spectrometry-Based Proteomics: Improvements in mass spectrometry (MS) techniques are enabling more comprehensive and quantitative analyses of acylated proteins. researchgate.net Click chemistry-based enrichment strategies followed by liquid chromatography-mass spectrometry (LC-MS) can identify and quantify thousands of acylated proteins from complex cellular lysates. researchgate.netnih.gov

Advanced Imaging Techniques: Combining metabolic labeling with super-resolution microscopy will allow for the visualization of acylated proteins and lipid trafficking at unprecedented spatial resolution within the cell.

Quantitative Assays: The development of robust and high-throughput methods for the precise quantification of azide-labeled molecules is an ongoing area of research. chromatographyonline.comwiley.com This includes derivatization strategies followed by high-performance liquid chromatography (HPLC) to accurately measure the extent of metabolic labeling. chromatographyonline.com

Expanding Interdisciplinary Research Domains

The versatility of this compound as a chemical handle is paving the way for its application in diverse scientific fields beyond cell biology.

Drug Development and Delivery: The ability to specifically label proteins allows for the attachment of therapeutic agents. smolecule.com For instance, a protein known to be enriched in a cancer cell could be targeted with the azido-fatty acid, followed by the attachment of a cytotoxic drug via click chemistry, representing a form of targeted therapy.

Materials Science: The incorporation of this compound into biological structures can be used to create novel biomaterials. smolecule.com For example, azide-functionalized proteins or membranes could be "clicked" onto surfaces or into polymers to create functionalized nanomaterials, biosensors, or biocompatible coatings. smolecule.com

Chemical Biology and Synthetic Biology: This probe is a cornerstone of chemical biology, enabling the study of biological processes in their native environment without genetic manipulation. researchgate.net In synthetic biology, it could be used to assemble and functionalize engineered biological systems.

The continued development and application of this compound and similar chemical reporters will undoubtedly lead to new discoveries, bridging the gap between chemistry, biology, and medicine.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 14-Azido-tetradecanoic acid, and how do purity and storage conditions impact experimental outcomes?

  • Methodological Answer : Synthesis typically involves introducing an azide group at the terminal position of a tetradecanoic acid backbone via substitution or click chemistry precursors. Purity (≥95% by HPLC) is critical to avoid side reactions in downstream applications, and storage at -20°C under inert conditions prevents azide degradation or unintended reactivity . For isotopic analogs (e.g., deuterated versions), specific labeling techniques using deuterated reagents are employed .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Confirm molecular structure via characteristic peaks (e.g., azide proton signals).
  • Mass spectrometry (MS) : Verify molecular weight (269.38 g/mol) and isotopic patterns.
  • FTIR : Detect the azide (-N3_3) stretch near 2100 cm1^{-1}.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the primary applications of this compound in click chemistry, and how does its chain length influence reactivity?

  • Methodological Answer : The 14-carbon chain provides optimal hydrophobicity for lipid bilayer studies or polymer conjugation. Its azide group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Chain length affects solubility and steric hindrance: shorter chains (e.g., C11 analogs) may exhibit faster reaction kinetics, while longer chains improve membrane anchoring .

Advanced Research Questions

Q. How should researchers design experiments to study the metabolic incorporation of this compound into lipid membranes?

  • Methodological Answer :

  • Labeling : Use fluorescent or isotopic (e.g., 13C^{13}\text{C}) analogs to track incorporation via microscopy or MS.
  • Controls : Include non-azidated fatty acids to distinguish nonspecific binding.
  • Kinetic assays : Monitor azide-alkyne conjugation efficiency under varying pH/temperature.
    Data contradictions (e.g., inconsistent labeling efficiency) may arise from impurities or azide instability .

Q. What analytical strategies resolve contradictions in data from azide-quenching assays involving this compound?

  • Methodological Answer :

  • Cross-validation : Compare results from orthogonal techniques (e.g., fluorescence quenching vs. MS-based quantification).
  • Error analysis : Quantify azide decomposition rates under experimental conditions using UV-Vis spectroscopy.
  • Statistical rigor : Apply ANOVA or t-tests to assess significance of observed discrepancies .

Q. How can isotopic derivatives (e.g., Tetradecanoic-14,14,14-d3 acid) enhance mechanistic studies of this compound?

  • Methodological Answer : Deuterated analogs enable:

  • Tracing metabolic pathways : Use 2H^2\text{H}-NMR or isotope-ratio MS to monitor turnover.
  • Kinetic isotope effects (KIE) : Compare reaction rates to elucidate mechanisms (e.g., hydrogen bonding in azide reactivity).
    Note: Deuterium incorporation must exceed 98% to minimize data noise .

Q. What experimental protocols ensure reproducibility in click chemistry workflows using this compound?

  • Methodological Answer :

  • Standardization : Pre-quench azide solutions with TCEP to reduce Cu(I) oxidation in CuAAC.
  • Batch consistency : Validate reagent purity across synthesis lots via LC-MS.
  • Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.